molecular formula C17H11F4N3O2 B11063299 N-(4-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-(4-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11063299
M. Wt: 365.28 g/mol
InChI Key: UPIIICKAXIIQGS-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of fluorinated benzyl and trifluoromethyl phenyl groups, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via nucleophilic substitution reactions.

    Addition of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group is added through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the benzyl and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(4-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-fluoro-N-[4-(trifluoromethyl)phenyl]
  • N-(trifluoromethyl)phenyl substituted pyrazole derivatives

Uniqueness

N-(4-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of fluorinated benzyl and trifluoromethyl phenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H11F4N3O2

Molecular Weight

365.28 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H11F4N3O2/c18-13-7-1-10(2-8-13)9-22-15(25)16-23-14(24-26-16)11-3-5-12(6-4-11)17(19,20)21/h1-8H,9H2,(H,22,25)

InChI Key

UPIIICKAXIIQGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)F

Origin of Product

United States

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